2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile
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Overview
Description
2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile is a chemical compound that features a unique structure combining an indole ring with an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Indole synthesis: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling of the oxadiazole and indole rings: This step involves the formation of a carbon-nitrogen bond between the oxadiazole and indole rings, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the acetonitrile group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxadiazole or indole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole: This compound shares the oxadiazole and indole moieties but lacks the acetonitrile group.
1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole: This compound has a benzyl group instead of the acetonitrile group.
Uniqueness
2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile is unique due to the presence of the acetonitrile group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-2-5-14-17-18-15(20-14)13-10-11-6-3-4-7-12(11)19(13)9-8-16/h3-4,6-7,10H,2,5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVIKCZLHWYRJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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